N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a naphthalene ring, and a morpholine-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Morpholine Group: Morpholine is introduced to the pyrimidine ring through a substitution reaction.
Coupling with Naphthalene-2-Sulfonamide: The final step involves coupling the morpholine-substituted pyrimidine with naphthalene-2-sulfonamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and sulfonamide groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and bases such as potassium hydroxide.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique properties make it a candidate for use in advanced materials, such as organic semiconductors.
Biological Research: It is used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine and pyrimidine rings may also play a role in binding to biological targets, affecting various pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-4-(2-{[4-(4-morpholinyl)phenyl]amino}-4-pyrimidinyl)benzamide
- N-(2-{[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide
Uniqueness
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)NAPHTHALENE-2-SULFONAMIDE is unique due to its combination of a sulfonamide group, a naphthalene ring, and a morpholine-substituted pyrimidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H25N5O3S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C25H25N5O3S/c1-18-16-24(28-25(26-18)30-12-14-33-15-13-30)27-21-7-9-22(10-8-21)29-34(31,32)23-11-6-19-4-2-3-5-20(19)17-23/h2-11,16-17,29H,12-15H2,1H3,(H,26,27,28) |
InChI Key |
PLNRLFFRQZUHDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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